molecular formula C20H22N4OS B2770473 N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 2034327-21-2

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2770473
CAS No.: 2034327-21-2
M. Wt: 366.48
InChI Key: FTCIYFVDKIBQGX-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H22N4OS and its molecular weight is 366.48. The purity is usually 95%.
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Properties

IUPAC Name

N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c25-20(17-8-14-26-15-17)24(18-3-1-2-4-18)13-12-23-11-7-19(22-23)16-5-9-21-10-6-16/h5-11,14-15,18H,1-4,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCIYFVDKIBQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound incorporates a cyclopentyl group, a pyridine ring, and a pyrazole moiety, which may contribute to its biological activity. Understanding the biological activity of this compound is crucial for its potential applications in therapeutic contexts.

Structural Characteristics

The molecular formula of this compound is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S. The presence of multiple heteroatoms and functional groups enhances its reactivity and interaction with biological targets.

Feature Description
Molecular Formula C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S
Molecular Weight 366.45 g/mol
Key Functional Groups Cyclopentyl, Pyrazole, Pyridine, Thiophene

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, potentially modulating their activity and leading to a biological response. This interaction may involve hydrogen bonding and hydrophobic interactions facilitated by the compound's unique structural features.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit various biological activities, including anti-inflammatory, antibacterial, and anticancer properties. For instance:

  • Anticancer Activity : Compounds containing pyrazole and pyridine rings have been documented to possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Pyrazole derivatives have shown promise as anti-inflammatory agents by inhibiting key inflammatory pathways.
  • Antibacterial Properties : Some pyrazole-based compounds have demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • A study on pyrazolyl derivatives reported IC50 values ranging from 0.013 to 0.067 μM against human IKK-2, indicating significant anti-inflammatory potential .
  • Another investigation highlighted the antibacterial efficacy of pyrazole-containing compounds, with minimum inhibitory concentrations (MICs) around 250 μg/mL against various bacterial strains .

Comparative Analysis

To better understand the potential of this compound, a comparison with similar compounds can be insightful:

Compound Biological Activity IC50 (μM)
Compound A (Pyrazole derivative)Anti-inflammatory0.044
Compound B (Pyridine derivative)Antibacterial250 μg/mL
This compoundPotentially diverse activitiesTBD

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